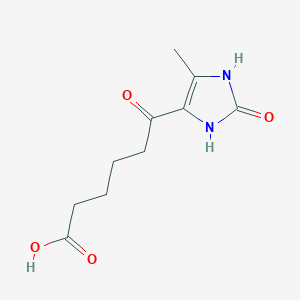

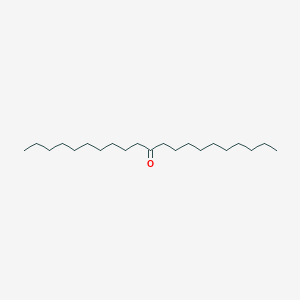

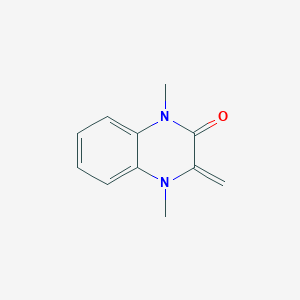

2-Amino-6-phthalimido-4,5,6,7-tetrahydrobenzothiazole

説明

Benzothiazoles and their derivatives are an important class of compounds in the field of organic chemistry due to their diverse biological activities and applications in drug development. They possess a heterocyclic structure featuring a benzene ring fused to a thiazole, a sulfur, and a nitrogen-containing ring. The specific compound "2-Amino-6-phthalimido-4,5,6,7-tetrahydrobenzothiazole" likely exhibits unique properties due to its functional groups and structural complexity.

Synthesis Analysis

The synthesis of benzothiazole derivatives generally involves cyclization reactions, starting from suitable precursors. For instance, the synthesis of substituted benzothiazoles can be achieved via intramolecular cyclization of o-bromoaryl derivatives using copper(II) oxide nanoparticles under air, which is a method noted for its simplicity, efficiency, and lack of need for external chelating ligands (Saha et al., 2009). Although not directly describing the synthesis of "2-Amino-6-phthalimido-4,5,6,7-tetrahydrobenzothiazole", these methodologies provide insights into possible synthetic routes for similar compounds.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of aromatic systems and heteroatoms, which significantly influence their chemical behavior and reactivity. The structural analyses often involve spectroscopic methods such as NMR and IR, enabling the identification of functional groups and the overall molecular framework.

Chemical Reactions and Properties

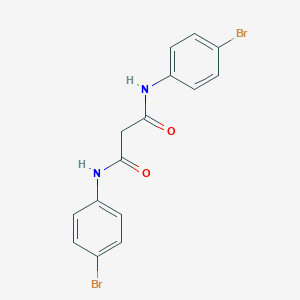

Benzothiazole derivatives participate in various chemical reactions, including nucleophilic substitutions and cycloadditions, attributed to the reactive sites present in their structure. For example, benzonitrile N-(phthalimido)imide reacts readily with cyclohexene and other substrates to give cycloadducts, demonstrating the compound's participation in dipolar cycloaddition reactions (Gilchrist et al., 1975).

科学的研究の応用

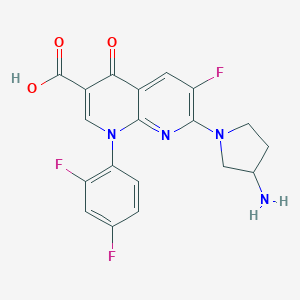

Anticancer Properties : Phthalimide derivatives, including those related to 2-Amino-6-phthalimido-tetrahydrobenzothiazole, have shown promise as anticancer drugs. Compounds with a phthalimide-thiazole structure exhibit high antiproliferative activity against various cancer cell lines, including leukemia and lung carcinoma cells. Some derivatives also display elastase inhibition and reduce EGFR tyrosine kinase levels in cancer cells, suggesting potential as dual-targeted anticancer drug candidates (Donarska et al., 2021).

Synthesis of Novel Compounds : The compound has been used in the synthesis of various novel compounds with potential biological activity. For instance, its derivatives have been involved in reactions leading to the formation of azimines, azoaziridines, and triazoles, which are significant in the field of organic chemistry and potentially in the development of new therapeutic agents (Kuznetsov et al., 2001).

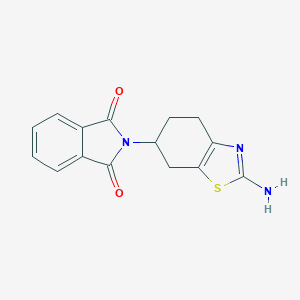

Pharmacological Applications : 2-Amino-6-phthalimido-tetrahydrobenzothiazole derivatives have been employed in the development of drugs like Pramipexole, a dopamine agonist used for treating Parkinson’s disease. Its role as an intermediate in the synthesis of such drugs highlights its importance in pharmaceutical applications (Jiang Neng-qiao, 2011).

Potential in Treatment of Parkinson's Disease : Derivatives of 2-Amino-6-phthalimido-tetrahydrobenzothiazole have been studied for their potential in treating Parkinson's disease. They have shown properties as dopamine agonists with good oral availability, indicating their potential application in neurodegenerative diseases (van Vliet et al., 2000).

Antimicrobial and Antifungal Activities : Some derivatives of 2-Amino-6-phthalimido-tetrahydrobenzothiazole have shown antibacterial and antifungal activities. These compounds have been evaluated against various types of bacteria and fungi, suggesting their potential use as antimicrobial agents (Al-Majidi et al., 2013).

特性

IUPAC Name |

2-(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2S/c16-15-17-11-6-5-8(7-12(11)21-15)18-13(19)9-3-1-2-4-10(9)14(18)20/h1-4,8H,5-7H2,(H2,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGSJAYTWMVKMPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1N3C(=O)C4=CC=CC=C4C3=O)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50475522 | |

| Record name | 2-(2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50475522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-6-phthalimido-4,5,6,7-tetrahydrobenzothiazole | |

CAS RN |

104618-33-9 | |

| Record name | 2-(2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50475522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1H-benzimidazole-4-carboxylate](/img/structure/B10876.png)

![[1,3-Benzothiazol-2-ylsulfanylmethylsulfanyl(methylsulfanyl)methylidene]cyanamide](/img/structure/B10884.png)

![[(2S,3S,4R)-1,2,4-trihydroxy-5-oxopentan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B10891.png)